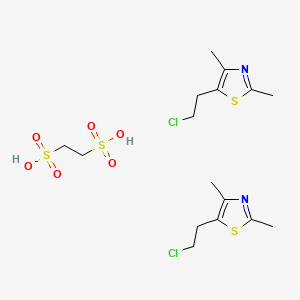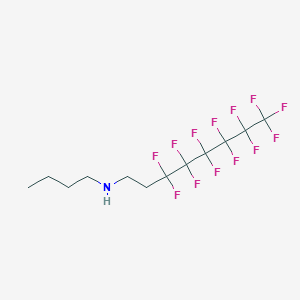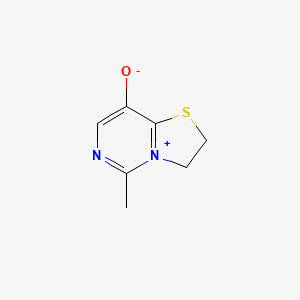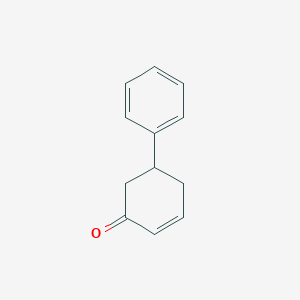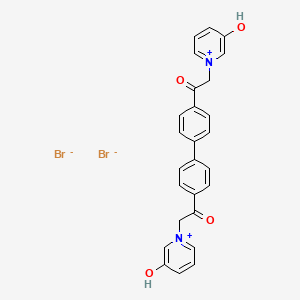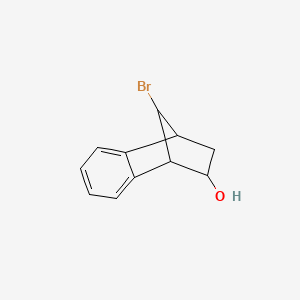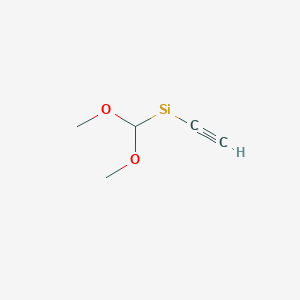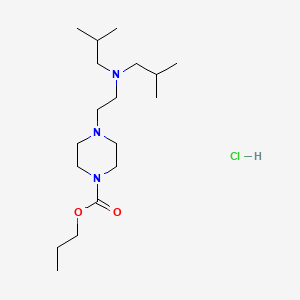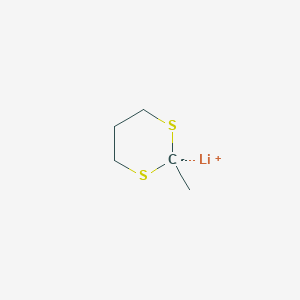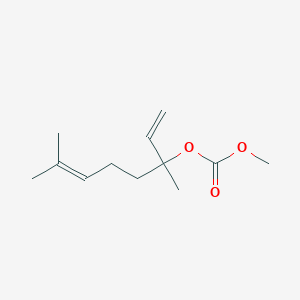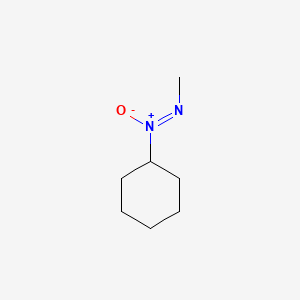
Cyclohexyl-methylimino-oxidoazanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexyl-methylimino-oxidoazanium is a chemical compound with the molecular formula C7H14N2O. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is also referred to as cyclohexen-1-yl-methylimino-oxidoazanium .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexyl-methylimino-oxidoazanium can be synthesized through the oxidation of cyclohexylamine. The reaction involves the use of molecular oxygen over alumina-based catalysts. The optimized conditions for this reaction include a reaction temperature of 180°C, a liquid hourly space velocity (LHSV) of cyclohexylamine at 1 ml g−1 h−1, and an oxidant concentration of 33% O2 in nitrogen with a total gas hourly space velocity (GHSV) of 24 ml min−1 .
Industrial Production Methods
In industrial settings, the production of this compound involves similar oxidation processes but on a larger scale. The use of heterogeneous catalysts, such as alumina supported silicotungstic acid, is common to enhance the yield and selectivity of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexyl-methylimino-oxidoazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanone oxime.
Reduction: It can be reduced to cyclohexylamine.
Substitution: The compound can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Molecular oxygen and alumina-based catalysts are commonly used.
Reduction: Hydrogen gas in the presence of a suitable catalyst.
Substitution: Various nucleophiles can be used under appropriate conditions.
Major Products
Oxidation: Cyclohexanone oxime.
Reduction: Cyclohexylamine.
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Cyclohexyl-methylimino-oxidoazanium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of polymers and other chemical products
Mécanisme D'action
The mechanism of action of cyclohexyl-methylimino-oxidoazanium involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit specific enzymes by binding to their active sites, thereby affecting various biochemical pathways. The oxidation of cyclohexylamine to cyclohexanone oxime is a key reaction that highlights its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azoxymethane: A carcinogenic and neurotoxic compound used in biological research.
Cyclohexanone oxime: An intermediate in the production of caprolactam, used in the manufacture of Nylon-6.
Uniqueness
Cyclohexyl-methylimino-oxidoazanium is unique due to its specific molecular structure and its ability to undergo various chemical reactions. Its applications in different fields, such as chemistry, biology, and medicine, also set it apart from other similar compounds .
Propriétés
Numéro CAS |
35214-90-5 |
|---|---|
Formule moléculaire |
C7H14N2O |
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
cyclohexyl-methylimino-oxidoazanium |
InChI |
InChI=1S/C7H14N2O/c1-8-9(10)7-5-3-2-4-6-7/h7H,2-6H2,1H3 |
Clé InChI |
RTOJGFQRPQRTMD-UHFFFAOYSA-N |
SMILES canonique |
CN=[N+](C1CCCCC1)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


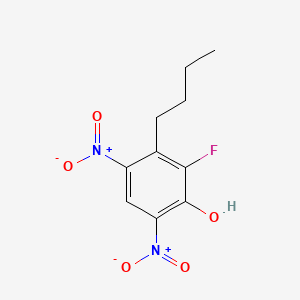
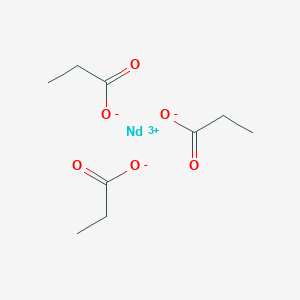
![3a,6,6,8,10a,12a-Hexamethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,6,8,10,10a,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazole](/img/structure/B14696491.png)
